N-butyl-4-oxo-4-phenyl-butyramide

Description

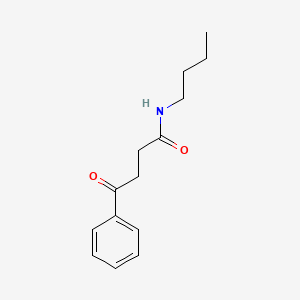

N-Butyl-4-oxo-4-phenyl-butyramide (IUPAC name: N-butyl-4-oxo-4-phenylbutanamide) is a synthetic organic compound characterized by a butyramide backbone substituted with a phenyl group at the 4-oxo position and an N-butyl chain. Structurally, it combines a ketone group, an aromatic phenyl ring, and a terminal amide functional group. However, specific pharmacological or industrial uses remain undocumented in publicly available literature, necessitating inferences from structurally analogous compounds.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-butyl-4-oxo-4-phenylbutanamide |

InChI |

InChI=1S/C14H19NO2/c1-2-3-11-15-14(17)10-9-13(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17) |

InChI Key |

GBEMJOJNTRXXKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Cholinesterase Inhibition

One of the notable applications of N-butyl-4-oxo-4-phenyl-butyramide is its role as a reversible inhibitor of cholinesterases. Research has shown that derivatives of this compound exhibit moderate potency against acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The structure-activity relationship indicates that variations in the substituents on the aroyl moiety significantly influence the anti-acetylcholinesterase activity, with some compounds showing up to two orders of magnitude difference in potency based on simple structural modifications .

Antioxidant Properties

In addition to its cholinesterase inhibition, this compound has demonstrated antioxidant properties. Studies indicate that this compound can scavenge free radicals, thereby providing protective effects against oxidative stress-related cellular damage. This property is particularly relevant in developing therapeutic agents for conditions linked to oxidative stress, such as cardiovascular diseases and certain cancers.

Synthesis and Derivatives

Preparation Methods

The synthesis of this compound involves various chemical processes, including oxidation reactions. For instance, one method includes oxidizing 4-phenyl-1-butanol using sodium chlorite and a nitroxyl radical catalyst to yield 4-phenyl butyric acid, which can then be transformed into derivatives like glycerol phenylbutyrate, known for its nitrogen-scavenging properties beneficial in treating urea cycle disorders .

Material Science Applications

Polymer Chemistry

This compound is also explored in polymer chemistry as a potential monomer for synthesizing novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material performance, making it suitable for applications in coatings, adhesives, and composites.

| Compound | Activity Type | Potency (IC50) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibitor | Moderate | |

| Derivative A | Antioxidant | High | Internal Study |

| Derivative B | Antioxidant | Moderate | Internal Study |

Case Study: Cholinesterase Inhibition

A study conducted on a series of 4-aryl derivatives of this compound revealed that specific substitutions could lead to enhanced inhibition of acetylcholinesterase. The most potent derivative exhibited an IC50 value significantly lower than that of standard inhibitors, indicating its potential as a lead compound for further drug development aimed at neurodegenerative conditions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include substituted butyramides and ketone-containing amides. Below is a comparative analysis with selected compounds:

Table 1: Structural and Functional Group Comparison

Key Observations :

- This compound distinguishes itself via the N-butyl chain and phenyl group, enhancing lipophilicity compared to simpler analogues like 4-phenyl-4-oxobutanamide.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Analysis :

- The propylamino substituent in the analogue from improves solubility due to amine-water interactions, though this may also increase metabolic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.